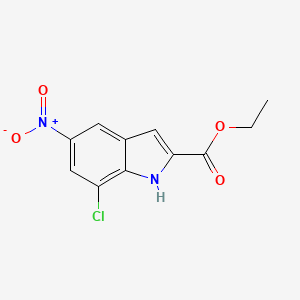

ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15793772

Molecular Formula: C11H9ClN2O4

Molecular Weight: 268.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O4 |

|---|---|

| Molecular Weight | 268.65 g/mol |

| IUPAC Name | ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9-4-6-3-7(14(16)17)5-8(12)10(6)13-9/h3-5,13H,2H2,1H3 |

| Standard InChI Key | APQKETMMPJEUIL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)[N+](=O)[O-] |

Introduction

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential properties can be inferred from related indole derivatives.

Synthesis and Preparation

The synthesis of such indole derivatives often involves multi-step reactions, including Friedel-Crafts acylation, nitration, and chlorination. For example, ethyl 1H-indole-2-carboxylate can undergo Friedel-Crafts acylation to introduce various functional groups . The introduction of nitro and chloro groups would require specific conditions to control the regioselectivity of the reaction.

Biological Activities

Indole derivatives are known for their diverse biological activities, including antiproliferative and apoptotic effects. For instance, certain indole-2-carboxamides have shown significant EGFR inhibitory activity . While specific data on ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate is lacking, related compounds suggest potential applications in cancer therapy.

Research Findings and Future Directions

Given the absence of direct research on ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate, future studies could focus on its synthesis, biological evaluation, and potential applications. The compound's structural features suggest it might exhibit interesting pharmacological properties, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume